molecular formula C8H17NO5 B3090831 1-(2-Hydroxyethyl)-2-(hydroxymethyl)piperidine-3,4,5-triol CAS No. 1214197-62-2

1-(2-Hydroxyethyl)-2-(hydroxymethyl)piperidine-3,4,5-triol

Cat. No. B3090831
CAS RN: 1214197-62-2
M. Wt: 207.22 g/mol
InChI Key: IBAQFPQHRJAVAV-UHFFFAOYSA-N
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Description

1-(2-Hydroxyethyl)-2-(hydroxymethyl)piperidine-3,4,5-triol, commonly known as triethanolamine (TEA), is a colorless, viscous organic compound with a sweet, ammonia-like odor. TEA is widely used in various industrial applications such as surfactants, emulsifiers, and corrosion inhibitors. It is also used in the production of pharmaceuticals, cosmetics, and personal care products.

Scientific Research Applications

Synthesis of Branched Iminosugars

This compound has been utilized in the synthesis of branched iminosugars, particularly trihydroxypipecolic acid analogues. These iminosugars have shown specific inhibition properties, such as a specific inhibitor of α-D-glucosidase from Bacillus Stearothermophilus, with significant inhibition values (Simone et al., 2012).

Spectroscopic Characterization

The compound has been characterized using various spectroscopic techniques, such as FT-IR, FT-Raman, and UV-Vis, to understand its structural and spectroscopic properties. These studies are crucial for understanding the molecular structure and properties of the compound (Paulraj & Muthu, 2013).

Role in Glycosidase Inhibition and Immunomodulatory Activity

The compound and its derivatives have been studied for their potential as glycosidase inhibitors and immunosuppressive agents. These studies provide insights into the potential medicinal applications of the compound (Markad et al., 2014).

properties

IUPAC Name

1-(2-hydroxyethyl)-2-(hydroxymethyl)piperidine-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO5/c10-2-1-9-3-6(12)8(14)7(13)5(9)4-11/h5-8,10-14H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBAQFPQHRJAVAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(N1CCO)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60860940
Record name 1-(2-Hydroxyethyl)-2-(hydroxymethyl)piperidine-3,4,5-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60860940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Hydroxyethyl)-2-(hydroxymethyl)piperidine-3,4,5-triol

Synthesis routes and methods

Procedure details

N-(2-hydroxyethyl)glucamine is microbially oxidized in substantial accordance with the teaching of Example 26, except N-(2-hydroxyethyl)glucamine is used in place of N-ethylglucamine and N-(2-hydroxyethyl)-1-deoxynojirimycin is obtained instead of N-ethyl-1-deoxynojirimycin. HPLC analysis after 24 hours indicates that 79% of the initial charge of N-(2-hydroxyethyl)glucamine has been converted to 6-(2-hydroxyethyl)amino-6-deoxy-α-L-sorbofuranose. After 48 hours, at least 90% of the initial charge has been converted. After 72 hours, the supernatant is separated from the cells and sterile filtered. The pH of an aliquot (10 mL) is adjusted to pH 9.0 with concentrated NH4OH, chilled in an ice bath, and 100 mg NaBH4 is added. After standing in the ice bath overnight, the samples are acetylated and assayed by gas chromatography mass spectroscopy (GC-MS). GC-MS indicates a 95% yield of N-(2-hydroxyethyl)-1-deoxynojirimycin from 6-(2-hydroxyethyl)amino-6-deoxy-α-L-sorbofuranose (chemical ionization mass spectroscopy of the acetylated product indicated the GC peak corresponding to the reduced, cyclized product has a parent peak mass of 418 (M+H) corresponding to the penta-acetylated N-2hydroxyethyl-1-deoxynojirimycin.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
6-(2-hydroxyethyl)amino-6-deoxy-α-L-sorbofuranose
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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